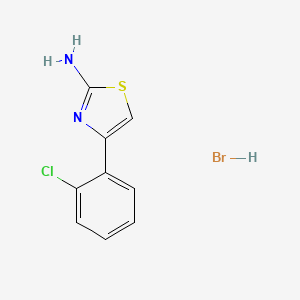
4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorophenyl)-1,3-thiazol-2-amine hydrobromide, also known as CPTH or CPTH2, is a chemical compound used in scientific research. It has been found to have potential therapeutic applications in the treatment of cancer and other diseases.
作用機序
4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide inhibits HDAC activity by binding to the active site of the enzyme. This leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression. The exact mechanism by which 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide exerts its anti-inflammatory and neuroprotective effects is not fully understood, but it is thought to involve the modulation of various signaling pathways.
Biochemical and Physiological Effects
4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has been found to have a number of biochemical and physiological effects. In addition to its HDAC inhibitory activity, 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has been shown to inhibit the activity of other enzymes, including carbonic anhydrase and metalloproteinases. 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
実験室実験の利点と制限
One advantage of using 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide in lab experiments is its specificity for HDACs. This allows researchers to investigate the role of HDACs in various biological processes. However, one limitation of using 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide is its potential toxicity. Studies have shown that 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide can be toxic to certain cell types at high concentrations.
将来の方向性
There are a number of future directions for research on 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide. Another area of interest is the investigation of the anti-inflammatory and neuroprotective effects of 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide in animal models of disease. Finally, the potential therapeutic applications of 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide in the treatment of cancer and other diseases should be further explored.
合成法
The synthesis of 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide involves a multi-step process that begins with the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with ammonium acetate and acetic anhydride to form the thiazole ring. The final step involves the addition of hydrobromic acid to produce the hydrobromide salt of 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide.
科学的研究の応用
4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has been used in scientific research to investigate its potential therapeutic applications. Studies have shown that 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide can inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has also been found to have anti-inflammatory and neuroprotective effects.
特性
IUPAC Name |
4-(2-chlorophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S.BrH/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8;/h1-5H,(H2,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIHISHKYRHWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)thiazol-2-amine hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520837.png)

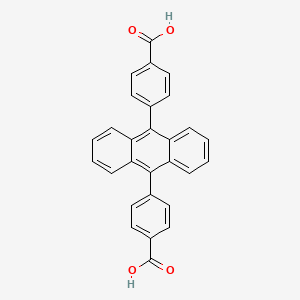


![2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2520843.png)
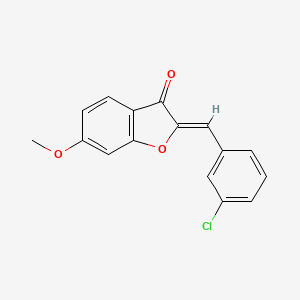
![1-(2-Fluorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2520845.png)
![2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520847.png)
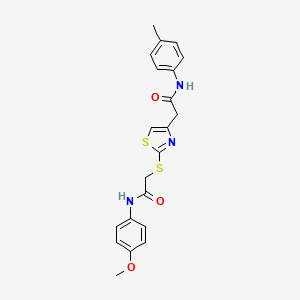
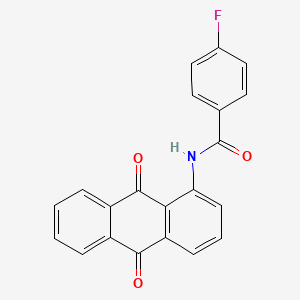
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide](/img/structure/B2520851.png)
